An In-Depth Technical Guide to 3-Methyl-2-(m-tolyloxy)aniline: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 3-Methyl-2-(m-tolyloxy)aniline: Synthesis, Properties, and Potential Applications
This document provides a comprehensive technical overview of 3-Methyl-2-(m-tolyloxy)aniline, a substituted diaryl ether amine. As this compound is not widely cataloged and appears to be a novel or non-commercial chemical entity, this guide synthesizes information from structurally related analogues and established chemical principles to provide a robust profile. We will delve into its predicted properties, a plausible synthetic pathway grounded in well-established organic chemistry, and its potential applications in research and development, particularly in the fields of medicinal chemistry and materials science.
Compound Identification and Structural Rationale
3-Methyl-2-(m-tolyloxy)aniline, also systematically named 3-methyl-2-(3-methylphenoxy)aniline, belongs to the diaryl ether class of compounds. This structural motif, which consists of two aryl rings linked by an oxygen atom, is recognized as a "privileged scaffold" in drug discovery.[1][2] The diaryl ether linkage provides a unique combination of conformational flexibility and metabolic stability, making it a cornerstone in the design of bioactive molecules with applications ranging from anticancer and anti-inflammatory to herbicidal and fungicidal agents.[2][3]
The presence of an aniline moiety provides a critical synthetic handle for further functionalization, allowing for the construction of amides, sulfonamides, and other derivatives commonly found in pharmaceutical agents. The specific substitution pattern of the methyl groups on both aromatic rings is expected to fine-tune the compound's steric and electronic properties, influencing its binding affinity to biological targets and its overall physicochemical profile.
Note: A specific CAS number for 3-Methyl-2-(m-tolyloxy)aniline has not been found in major chemical databases as of the time of this writing. The information presented herein is based on established chemical principles and data from its close structural isomers, such as 2-(m-tolyloxy)aniline (CAS No. 60287-67-4).[4]
Physicochemical and Computed Properties
While experimental data for 3-Methyl-2-(m-tolyloxy)aniline is not available, we can infer its key properties based on its chemical structure and data from its close isomer, 2-(m-tolyloxy)aniline. These predicted values are invaluable for designing synthetic protocols, purification strategies, and initial formulation studies.
| Property | Predicted Value | Data Source Context |
| Molecular Formula | C₁₄H₁₅NO | Calculated |
| Molecular Weight | 213.28 g/mol | Calculated |
| Appearance | Likely a solid or high-boiling liquid | Inferred from isomers like 5-methyl-2-(p-tolyloxy)aniline[5] |
| XLogP3 | ~2.8 - 3.2 | Based on the computed value for 2-(m-tolyloxy)aniline[4] |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | Computed from structure[4] |
| Hydrogen Bond Acceptors | 2 (from the ether oxygen and amine nitrogen) | Computed from structure[4] |
| Topological Polar Surface Area | 35.3 Ų | Based on the computed value for 2-(m-tolyloxy)aniline[4] |
| Rotatable Bond Count | 2 | Computed from structure[4] |
Proposed Synthesis: The Ullmann Condensation Pathway
The most logical and field-proven method for constructing the diaryl ether bond in 3-Methyl-2-(m-tolyloxy)aniline is the Ullmann condensation.[6][7] This copper-catalyzed cross-coupling reaction is a cornerstone of organic synthesis for forming carbon-oxygen bonds between an aryl halide and a phenol.[8] Modern advancements have made this reaction more efficient and milder than its traditional high-temperature counterparts.[9][10]
The proposed synthesis involves the coupling of a 2-halo-3-methylaniline with m-cresol (3-methylphenol). The choice of the halide on the aniline starting material is critical; typically, an aryl iodide or bromide provides the best reactivity.
Caption: Proposed synthetic workflow for 3-Methyl-2-(m-tolyloxy)aniline.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful synthesis of the target molecule confirms the viability of the chosen reagents and conditions.
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Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-3-methylaniline (1.0 eq.), m-cresol (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
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Causality: Cesium carbonate is a strong, non-nucleophilic base essential for deprotonating the phenol, making it a potent nucleophile. CuI is the active catalyst for the coupling. Using a slight excess of m-cresol ensures the complete consumption of the more valuable aryl halide.
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-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Causality: This step is critical to prevent the oxidation of the copper(I) catalyst to the less active copper(II) state and to avoid other side reactions mediated by atmospheric oxygen.
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-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) or acetonitrile via syringe to achieve a reactant concentration of approximately 0.5 M.
-
Causality: A polar aprotic solvent like DMF is required to dissolve the reactants and the cesium salt, facilitating the reaction.
-
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: The elevated temperature provides the necessary activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.
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-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts and base.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine to remove the residual DMF and other water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude oil or solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-Methyl-2-(m-tolyloxy)aniline.
Ullmann Condensation Catalytic Cycle
Caption: Generalized catalytic cycle for the Ullmann condensation.
Potential Applications in Research and Drug Development
The 3-Methyl-2-(m-tolyloxy)aniline scaffold is a promising starting point for creating novel chemical entities for high-throughput screening.
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Medicinal Chemistry: As a diaryl ether, this compound is an excellent candidate for derivatization into libraries of potential kinase inhibitors, GPCR modulators, or antibacterial agents.[3] The aniline nitrogen can be readily acylated, sulfonated, or used in further cross-coupling reactions to explore structure-activity relationships (SAR).
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Agrochemicals: Many commercial herbicides and fungicides are based on the diaryl ether core.[1][2] This molecule could serve as a precursor for new agrochemicals with potentially novel modes of action.
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Materials Science: Arylamines are common building blocks for high-performance polymers, organic light-emitting diodes (OLEDs), and other advanced materials. The specific substitution pattern may impart unique thermal or photophysical properties.
Inferred Safety and Handling
No specific Material Safety Data Sheet (MSDS) exists for this compound. Therefore, a conservative approach to safety is mandatory, based on the known hazards of its constituent functional groups and close isomers.
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Toxicity: Aniline derivatives are generally considered toxic and can be absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.[4]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid inhalation of dust or vapors and prevent skin and eye contact. In case of contact, flush the affected area with copious amounts of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
References
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PubChem. (n.d.). 2-(3-Methylphenoxy)aniline. Retrieved February 5, 2026, from [Link]
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Chen, T., Xiong, H., Yang, J., Zhu, X., Qu, R., & Yang, G. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(36), 9839–9877. [Link]
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Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]
- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
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Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
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Organic Chemistry Portal. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved February 5, 2026, from [Link]
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Cabrera, A., & Sharma, P. (2002). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 46(1), 69-71. [Link]
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PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved February 5, 2026, from [Link]
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Borbás, A., et al. (2022). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 27(19), 6599. [Link]
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Wang, C., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology. [Link]
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ResearchGate. (n.d.). Selected pharmaceutical compounds containing the α‐heteroaryl amine motif. Retrieved February 5, 2026, from [Link]
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PubChem. (n.d.). 4-(p-Tolyloxy)aniline. Retrieved February 5, 2026, from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
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ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved February 5, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Aniline, N-methyl- (CAS 100-61-8). Retrieved February 5, 2026, from [Link]
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PubChem. (n.d.). 3-Ethyl-2-methylaniline. Retrieved February 5, 2026, from [Link]
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